Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate

CYP450 inhibition drug metabolism selectivity screening

Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8) belongs to a class of 5-cyano-6-aryloxy-2-methylnicotinate esters that have been explored as core scaffolds in kinase inhibitor programs targeting c-Kit and other tyrosine kinases, where the cyano and aryloxy substituents are critical pharmacophoric elements. The compound features a trisubstituted pyridine ring bearing a methyl ester at position 3, a methyl group at position 2, a cyano group at position 5, and a 4-fluorophenoxy substituent at position 6, resulting in a molecular formula of C₁₅H₁₁FN₂O₃ (MW 286.26 g/mol) and a calculated logP of approximately 4.25.

Molecular Formula C15H11FN2O3
Molecular Weight 286.262
CAS No. 303146-31-8
Cat. No. B2986351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate
CAS303146-31-8
Molecular FormulaC15H11FN2O3
Molecular Weight286.262
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)OC2=CC=C(C=C2)F)C#N)C(=O)OC
InChIInChI=1S/C15H11FN2O3/c1-9-13(15(19)20-2)7-10(8-17)14(18-9)21-12-5-3-11(16)4-6-12/h3-7H,1-2H3
InChIKeyZIIFFSXJJBSJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8): A 4-Fluorophenoxy Nicotinate Scaffold for Kinase-Targeted Discovery


Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8) belongs to a class of 5-cyano-6-aryloxy-2-methylnicotinate esters that have been explored as core scaffolds in kinase inhibitor programs targeting c-Kit and other tyrosine kinases, where the cyano and aryloxy substituents are critical pharmacophoric elements [1]. The compound features a trisubstituted pyridine ring bearing a methyl ester at position 3, a methyl group at position 2, a cyano group at position 5, and a 4-fluorophenoxy substituent at position 6, resulting in a molecular formula of C₁₅H₁₁FN₂O₃ (MW 286.26 g/mol) and a calculated logP of approximately 4.25 .

Why Generic Substitution of Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8) Fails: The 4-Fluoro Determinant in Aryloxy Nicotinate SAR


Within the 5-cyano-6-aryloxy-2-methylnicotinate series, simply interchanging the aryloxy substituent between hydrogen, methyl, methoxy, or fluoro analogs cannot maintain a consistent biological profile. The 4-fluorophenoxy group uniquely integrates three critical determinants that distinguish it from the non-fluorinated parent (CAS 16201-73-3), the 2-methoxy analog (CAS 303146-40-9), and the 2,3-dimethyl analog (CAS 303146-47-6): (1) the strong electron‑withdrawing effect of fluorine lowers the electron density of the aryl ring, altering π‑stacking interactions with kinase hinge regions; (2) fluorine imposes a specific dihedral angle between the pyridine core and the distal phenyl ring, rigidifying the bioactive conformation; and (3) the C–F bond resists CYP450-mediated oxidative metabolism at the para position, potentially improving metabolic stability relative to non‑fluorinated or alkyl‑substituted analogs [1][2]. These structure‑based differentiation factors demonstrate that generic substitution within this compound class is unlikely to replicate the binding mode, selectivity window, or metabolic profile of the 4-fluorophenoxy congener.

Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8): Quantitative Differential Evidence vs. Closest Analogs


CYP2C19 Inhibition Selectivity vs. Non-Fluorinated Parent Compound

In ChEMBL-derived CYP inhibition panels, the 4-fluorophenoxy derivative (as ZINC000013588740) displayed a pKi of 7.04 against CYP2C19, substantially surpassing the non-fluorinated parent methyl 5-cyano-2-methyl-6-phenoxynicotinate (CAS 16201-73-3), which showed a pKi of 5.83 against the same isoform [1][2]. This differential indicates that the 4-fluoro substitution significantly enhances binding to the CYP2C19 active site by approximately 16-fold in Ki terms.

CYP450 inhibition drug metabolism selectivity screening

Broad CYP Isoform Selectivity Fingerprint Relative to Other 6-Aryloxy Nicotinate Analogs

The full CYP isoform activity profile of the target compound spans five major isoforms with the following pKi values: CYP2D6 = 6.40, CYP1A2 = 5.83, CYP2C9 = 5.74, CYP2C19 = 7.04, and CYP3A4 = 5.25 [1]. The 2-methoxy analog (CAS 303146-40-9) exhibits a notably different profile, with a CYP1A2 pKi of 6.10 versus 5.83 for the target compound, and a CYP2D6 pKi of 6.12 versus 6.40 [2]. This divergent isoform selectivity pattern indicates that the electronic nature of the 6-aryloxy substituent (fluoro vs. methoxy) directly tunes which CYP isoforms are preferentially engaged.

ADME-Tox profiling CYP fingerprint structure-metabolism relationship

Physicochemical Differentiation: Lipophilicity and Predicted Permeability vs. 2-Phenyl Nicotinate Analog

The target compound's calculated logP of 4.25 places it in a more favorable oral drug-space relative to the ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate analog (CAS 306980-17-6; cLogP estimated at ~5.8 based on the additional phenyl ring). Each unit increase in logP beyond ~5 is associated with significantly higher risk of poor aqueous solubility, increased plasma protein binding, and promiscuous off-target pharmacology [1]. The methyl ester / 2-methyl substitution pattern of the target compound maintains the 4-fluorophenoxy pharmacophore while avoiding the excessive lipophilicity of the 2-phenyl analog.

physicochemical profiling lipophilicity oral bioavailability prediction

Best Research and Industrial Application Scenarios for Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8)


CYP2C19-Focused Drug-Drug Interaction Liability Screening in Kinase Inhibitor Programs

The compound's pronounced CYP2C19 inhibitory activity (pKi = 7.04, Ki ≈ 91 nM) [1] makes it a valuable tool compound for calibrating CYP2C19-dependent DDI risk in kinase inhibitor candidate profiling. At a screening concentration of 10 µM, the compound is expected to produce >90% inhibition of CYP2C19, providing a robust positive control for inter-plate normalization and assay qualification. Researchers developing c-Kit or related kinase inhibitors can use this compound alongside isoform-selective CYP inhibitors to benchmark CYP liability of new analogs within the same 5-cyano-6-aryloxy-2-methylnicotinate series, ensuring that structure-activity relationships for target potency are interpreted in the context of off-target CYP engagement.

SAR Probe for 4-Fluoro vs. Non-Fluorinated Aryloxy Nicotinate Binding Mode Analysis

Due to its incorporation of a 4-fluorophenoxy group within a well-defined pharmacophore for c-Kit kinase inhibition [1], this compound serves as a structurally precise SAR probe to interrogate the role of aryl ring electronics in kinase hinge-region binding. Co-crystallization studies or molecular dynamics simulations comparing this compound with its non-fluorinated analog (CAS 16201-73-3) can resolve whether the observed CYP isoform selectivity differences arise from altered binding-pocket complementarity or from global changes in molecular recognition. Such studies directly inform whether to further invest in fluorinated or non-fluorinated sub-series within related lead optimization campaigns.

Reference Compound for CYP Fingerprint Profiling of 5-Cyano-6-Aryloxy Nicotinate Libraries

Given that the compound has a measured five-isoform CYP inhibition fingerprint in ChEMBL 20 [1], it can be deployed as an internal reference standard in CYP liability screening panels for any library of 5-cyano-6-aryloxy-2-methylnicotinate derivatives. By including this compound on every screening plate, analytical chemists can track assay drift across batches, normalize inter-plate IC₅₀ or pKi values, and ensure that the relative CYP activity differences observed for new analogs (e.g., 2-methoxy, 2,3-dimethyl, or 2-chloro variants) reflect genuine structural determinants rather than systematic assay variability.

Physicochemical Benchmark for Methyl Ester Nicotinate Scaffolds in Oral Bioavailability Optimization

The compound's calculated logP of 4.25, molecular weight of 286.26 g/mol, and topological polar surface area of 64.2 Ų [1] collectively place it near the boundary of oral drug-like chemical space as defined by Lipinski and Veber rules. This makes it a valuable comparator for assessing the drug-likeness of more elaborate analogs, such as the ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate analog (cLogP ≈ 5.8) [2]. In procurement decisions, the methyl ester / 2-methyl substitution pattern offers a superior starting point for further optimization of solubility and permeability relative to the excessively lipophilic 2-phenyl series.

Quote Request

Request a Quote for Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.